N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes both dimethylamino and dimethylphenyl groups, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves the reaction of 3-(dimethylamino)propylamine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the dimethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- N1-(3-(dimethylamino)propyl)-N2-phenyl oxalamide
- N1-(3-(dimethylamino)propyl)-N2-(4-methylphenyl)oxalamide
- N1-(3-(dimethylamino)propyl)-N2-(2,6-dimethylphenyl)oxalamide
Comparison: Compared to its analogs, N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide exhibits unique properties due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-13(12(2)10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEZXNWALJFBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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